DBCO-C6-NHS ester
Overview
Description
DBCO-C6-NHS ester is an amine-reactive compound that can be used to modify an amine-containing molecule in organic media . This reagent is not soluble in aqueous media . The extended 6-carbon atom spacer arm improves solubility in commonly used organic solvents including dichloromethane, chloroform, THF, and ethyl acetate and it also improves derivatization efficiency and stability of conjugates . DBCO is commonly used for copper-free Click Chemistry reactions .
Synthesis Analysis
DBCO-C6-NHS ester is a post-synthesis NHS conjugation to a primary amino group . An additional modification with an amino group is required . A C6 or C12 amino group can be placed at the 5’ or for the 3’ end a C3 or C7 amino and for internal positions an amino modified base is used, e.g Amino dT C6 .
Molecular Structure Analysis
The chemical formula of DBCO-C6-NHS ester is C25H22N2O5 . The molecular weight is 430.5 .
Chemical Reactions Analysis
DBCO-NHS ester reacts with primary amines (e.g., side chain of lysine residues or aminosilane-coated surfaces) at pH 7-9 to form covalent bonds . The reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition .
Physical And Chemical Properties Analysis
DBCO-C6-NHS ester is a solid compound . The extended 6-carbon atom spacer arm drastically improves solubility of this reagent in commonly used organic solvents such as dichloromethane, chloroform, THF, and ethyl acetate .
Scientific Research Applications
Cell Labeling and Imaging : DBCO-C6-NHS ester is used in metabolic cell labeling and imaging. A study demonstrated that novel azido mannosamine lipids enhanced chemical stabilities and showed efficient cell-metabolizable labeling on cells with strong fluorescence after DBCO-Cy5 treatment through triazole formation via click chemistry (Shen et al., 2019).
Bioconjugation Techniques : NHS esters, including DBCO-C6-NHS ester, are crucial in various bioconjugation techniques such as protein labeling, surface activation of chromatographic supports, and chemical synthesis of peptides. They are known for their reliability and high yield but are sensitive to air moisture and water traces in solvents (Klykov & Weller, 2015).
Surface Chemistry : NHS esters play a significant role in covalent coupling of amine-containing biomolecules onto surfaces, which is essential in various surface immobilizations. Their hydrolytic instability is a concern for maintaining stable, reactive surface chemistry (Cheng et al., 2007).
Hydrogel Applications : DBCO-C6-NHS ester is used in the creation of click-crosslinkable and photodegradable gelatin hydrogels, which are beneficial for micropatterned three-dimensional culture. This involves the conjugation of azide-modified gelatin with DBCO-PC-4armPEG (Tamura et al., 2015).
Fluorescence Applications : DBCO-C6-NHS ester is involved in the synthesis of fluorescent dyes for bioconjugation, such as in the practical synthesis of fluorescent coumarin derivatives (Kerkovius & Ménard, 2016).
Protein Labeling : NHS esters are used for labeling proteins with fluorophores. This method involves the reaction of the amine-reactive group with primary amines of a protein or biomolecule (Nanda & Lorsch, 2014).
Cancer Therapy : In a study, the principles of bioorthogonal click chemistry were applied using DBCO-conjugated nanoparticles for targeted anti-cancer drug delivery. This highlights the potential of DBCO-C6-NHS ester in therapeutic applications (Meghani et al., 2018).
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c28-22(11-5-6-12-25(31)32-27-23(29)15-16-24(27)30)26-17-20-9-2-1-7-18(20)13-14-19-8-3-4-10-21(19)26/h1-4,7-10H,5-6,11-12,15-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATTUKBAYDNTEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DBCO-C6-NHS ester |
Citations
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